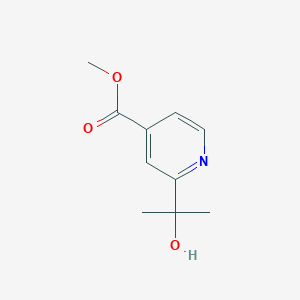
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group attached to the isonicotinic acid framework, with an additional hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-hydroxypropan-2-yl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of Methyl 2-(2-oxopropan-2-yl)isonicotinate.
Reduction: Formation of 2-(2-hydroxypropan-2-yl)isonicotinol.
Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxypropan-2-yl)isonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl isonicotinate
- Methyl nicotinate
- 2-nitrotoluene
- Salicylamide
Uniqueness
Methyl 2-(2-hydroxypropan-2-yl)isonicotinate is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-(2-hydroxypropan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,13)8-6-7(4-5-11-8)9(12)14-3/h4-6,13H,1-3H3 |
InChI Key |
GXYZIIZPZSMKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















